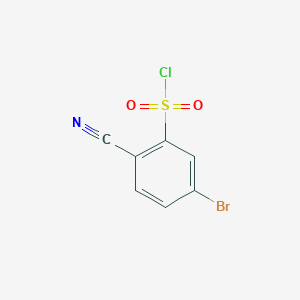

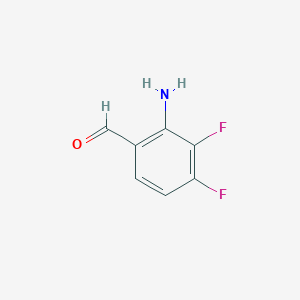

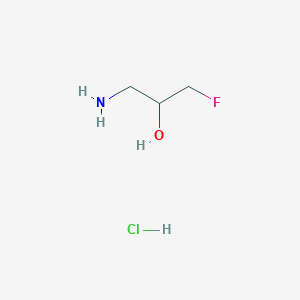

![molecular formula C15H16FN B1381571 Benzyl[(3-fluoro-5-methylphenyl)methyl]amine CAS No. 1876680-95-3](/img/structure/B1381571.png)

Benzyl[(3-fluoro-5-methylphenyl)methyl]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl[(3-fluoro-5-methylphenyl)methyl]amine (BFMA) is an organic compound that is widely used in scientific research and laboratory experiments. It is commonly used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a catalyst for various reactions. BFMA has been studied for its potential applications in drug design, drug delivery, and other therapeutic applications.

Scientific Research Applications

Antitumor Applications

Benzyl[(3-fluoro-5-methylphenyl)methyl]amine and its derivatives have been explored for their antitumor properties. For instance, the amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles have shown highly selective and potent antitumor activities both in vitro and in vivo. These compounds, through metabolic biotransformation facilitated by cytochrome P450 1A1, exhibit cytotoxic activity against various human mammary carcinoma cell lines and significantly retard the growth of breast and ovarian xenograft tumors, making them potentially suitable for clinical evaluation (Bradshaw et al., 2002).

Synthesis and Biological Activity

Research has also focused on the synthesis of fluorinated heterocyclic compounds, where derivatives like 5-fluoro-2-methylN-phenyl-1H-benzo[d]imidazol-6-amine have been synthesized and screened for antibacterial and anti-inflammatory activity. These studies aim to synthesize novel compounds with enhanced physicochemical, ADME (Absorption, Distribution, Metabolism, and Excretion), and pharmacokinetic properties, alongside their biological activity, emphasizing the potential of this compound derivatives in pharmacological screenings (Binoy et al., 2021).

Catalytic Applications

Moreover, silver particles supported on metal oxides have demonstrated efficiency as catalysts for benzylic C-H fluorination of compounds including 4-methylbiphenyl, utilizing fluorinating agents like 1-fluoro-4-methyl-1,3-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor II). This process yields fluoromethylarenes, showcasing a method for direct benzylic C-H fluorination under environmentally friendly conditions, which is significant for synthesizing oxygen mimics in molecules (Kita et al., 2019).

Supramolecular Organic Fluorophores

The control over the solid-state circular dichroism (CD) property in supramolecular organic fluorophores comprising this compound derivatives has been achieved by modifying the position of the methyl substituent. This adjustment influences the optical properties of the fluorophores, indicating the compound's utility in developing advanced optical materials with controllable chiroptical properties (Nishiguchi et al., 2012).

Properties

IUPAC Name |

N-[(3-fluoro-5-methylphenyl)methyl]-1-phenylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN/c1-12-7-14(9-15(16)8-12)11-17-10-13-5-3-2-4-6-13/h2-9,17H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVQHBBFTHQCDLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)CNCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

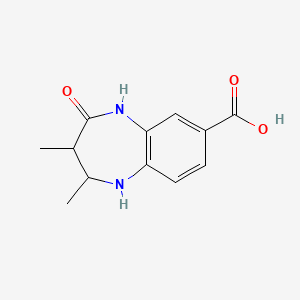

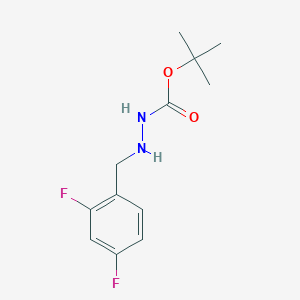

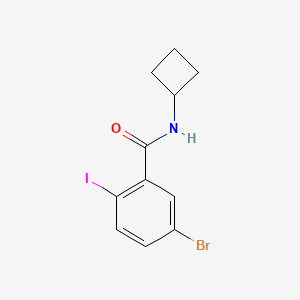

![1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1381497.png)

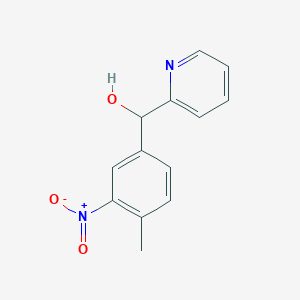

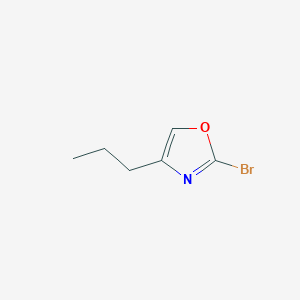

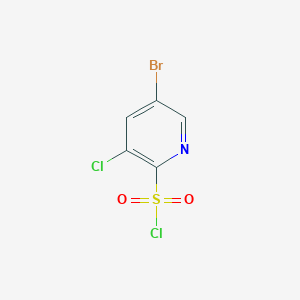

![4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1381503.png)

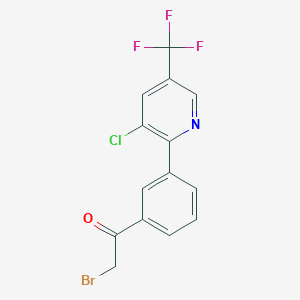

![1-{5-[(Propan-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine](/img/structure/B1381504.png)